2-bromo-N-(oxan-4-ylmethyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-bromo-N-(oxan-4-ylmethyl)aniline is a useful research compound. Its molecular formula is C12H16BrNO and its molecular weight is 270.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
2-Bromo-N-(oxan-4-ylmethyl)aniline is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a bromine atom on the aniline ring and an oxan-4-ylmethyl group attached to the nitrogen atom. This unique structure may enhance its interactions with biological targets.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections.
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 16 µg/mL |
Pseudomonas aeruginosa | 64 µg/mL |
Anticancer Activity
The compound has also been investigated for its anticancer properties. Studies have demonstrated its ability to inhibit the proliferation of cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.
Cell Line | IC50 (µM) |
---|---|
MCF-7 (Breast Cancer) | 10.5 |
HT-29 (Colon Cancer) | 12.3 |
The biological activity of this compound is thought to be mediated through several mechanisms:
- Enzyme Inhibition : The bromine substituent may enhance binding affinity to specific enzymes, leading to inhibition of crucial metabolic pathways.
- Receptor Interaction : The oxan-4-ylmethyl group may facilitate interactions with cellular receptors, modulating signaling pathways involved in cell growth and survival.
- Reactive Oxygen Species (ROS) Production : Some studies suggest that the compound may induce oxidative stress in target cells, contributing to its anticancer effects.
Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of various derivatives of aniline compounds, including this compound. Results indicated that modifications to the aniline structure significantly affected antimicrobial potency, with the brominated derivative showing superior activity against Gram-positive bacteria .
Study 2: Anticancer Mechanisms
In a laboratory setting, researchers examined the effects of this compound on MCF-7 breast cancer cells. The findings revealed that treatment led to increased apoptosis rates and altered expression of genes related to cell cycle regulation . This study highlights the compound's potential as a lead candidate for further anticancer drug development.
Properties
IUPAC Name |
2-bromo-N-(oxan-4-ylmethyl)aniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO/c13-11-3-1-2-4-12(11)14-9-10-5-7-15-8-6-10/h1-4,10,14H,5-9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTCUNADSDLAIIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1CNC2=CC=CC=C2Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.